molecular formula C35H38N2O5 B12701512 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((2-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-53-7

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((2-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12701512
CAS No.: 153182-53-7
M. Wt: 566.7 g/mol
InChI Key: QQTYYSUDBSWZEF-LQKJHIRSSA-N
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((2-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((2-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, including the formation of the diazepinone ring and the introduction of hydroxyl and aromatic groups. Common synthetic routes may involve the use of catalysts, organic solvents, and controlled reaction conditions such as temperature and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((2-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepinone derivatives and molecules with similar functional groups. Examples include:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

What sets 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((2-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

CAS No.

153182-53-7

Molecular Formula

C35H38N2O5

Molecular Weight

566.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazepan-2-one

InChI

InChI=1S/C35H38N2O5/c1-41-31-19-11-9-17-27(31)23-36-29(21-25-13-5-3-6-14-25)33(38)34(39)30(22-26-15-7-4-8-16-26)37(35(36)40)24-28-18-10-12-20-32(28)42-2/h3-20,29-30,33-34,38-39H,21-24H2,1-2H3/t29-,30-,33+,34+/m1/s1

InChI Key

QQTYYSUDBSWZEF-LQKJHIRSSA-N

Isomeric SMILES

COC1=CC=CC=C1CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3OC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3OC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Origin of Product

United States

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